8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline
Overview
Description
8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound with the molecular formula C18H15Cl2NO2 It is characterized by the presence of a quinoline core substituted with a 2,4-dichloro-6-methylphenoxy group and ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,4-Dichloro-6-methylphenoxy intermediate: This step involves the chlorination of 2,4-dichloro-6-methylphenol using thionyl chloride or phosphorus oxychloride.
Ethoxylation: The intermediate is then reacted with ethylene oxide under basic conditions to form the ethoxy derivative.
Coupling with Quinoline: The ethoxy derivative is then coupled with quinoline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-[2-(2,4-Dichlorophenoxy)ethoxy]quinoline: Lacks the methyl group present in 8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline.
8-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]quinoline: Lacks the additional ethoxy linkage.
Uniqueness
This compound is unique due to its specific substitution pattern and ethoxy linkages, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c1-14-12-16(21)13-17(22)20(14)26-11-9-24-8-10-25-18-6-2-4-15-5-3-7-23-19(15)18/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQDLIWJENIMSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCOC2=CC=CC3=C2N=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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